molecular formula C19H15F4N5O2 B15073673 Bace1-IN-2

Bace1-IN-2

Cat. No.: B15073673
M. Wt: 421.3 g/mol
InChI Key: YCNKUIFVRZSRNL-QZTJIDSGSA-N
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Description

Bace1-IN-2 is a compound that acts as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-β peptides and potentially slow the progression of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bace1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bace1-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Bace1-IN-2 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) and reduces the production of amyloid-β peptides. The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a key role in the generation of amyloid-β peptides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bace1-IN-2 include other BACE1 inhibitors such as:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for BACE1, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other BACE1 inhibitors. Its distinct chemical structure and interaction with the active site of BACE1 contribute to its unique properties .

Properties

Molecular Formula

C19H15F4N5O2

Molecular Weight

421.3 g/mol

IUPAC Name

N-[3-[(2R,3R)-5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide

InChI

InChI=1S/C19H15F4N5O2/c1-18(17(19(21,22)23)30-9-15(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(7-24)8-26-14/h2-6,8,17H,9H2,1H3,(H2,25,28)(H,27,29)/t17-,18-/m1/s1

InChI Key

YCNKUIFVRZSRNL-QZTJIDSGSA-N

Isomeric SMILES

C[C@]1([C@@H](OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F

Canonical SMILES

CC1(C(OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F

Origin of Product

United States

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